Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that features a pyrazole ring substituted with dimethyl ester groups and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethyl hydrazine with diethyl oxalate to form the pyrazole ring, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl side chain.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aminoethyl side chain and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(2-hydroxyethyl)-1H-pyrazole-3,5-dicarboxylate: Similar structure but with a hydroxyethyl side chain instead of an aminoethyl group.
Dimethyl 1-(2-methylaminoethyl)-1H-pyrazole-3,5-dicarboxylate: Features a methylaminoethyl side chain, which may alter its chemical reactivity and biological activity.
Uniqueness
Dimethyl 1-(2-aminoethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both amino and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for the design of a wide range of derivatives with tailored properties for specific applications.
Properties
Molecular Formula |
C9H13N3O4 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
dimethyl 1-(2-aminoethyl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H13N3O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4,10H2,1-2H3 |
InChI Key |
PPMNFEIXLLCBDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCN)C(=O)OC |
Origin of Product |
United States |
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